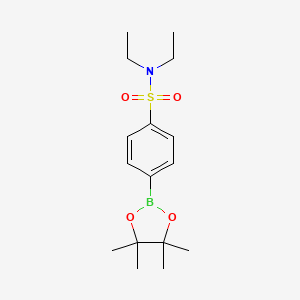

N,N-diethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide

描述

N,N-diethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide is a useful research compound. Its molecular formula is C16H26BNO4S and its molecular weight is 339.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N,N-diethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide is a synthetic compound with significant potential in medicinal chemistry and biological applications. This article explores its biological activity, focusing on its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound has the following characteristics:

- Chemical Formula : C₁₆H₂₆BNO₄S

- Molecular Weight : 339.26 g/mol

- CAS Number : 911228-95-0

Its structure features a sulfonamide group attached to a benzene ring, which is further substituted with a tetramethyl-1,3,2-dioxaborolane moiety. This unique combination may enhance its solubility and biological activity compared to other sulfonamides.

Mechanisms of Biological Activity

This compound exhibits biological activities primarily attributed to its sulfonamide functionality. Sulfonamides are known for their antibacterial properties, particularly against Gram-positive bacteria. Additionally, the presence of boron in the compound suggests potential interactions with biomolecules that could lead to novel therapeutic applications.

Antibacterial Activity

Sulfonamides have been traditionally used as antibiotics. Research indicates that this compound may share similar antibacterial properties. A study highlighted that related arylsulfonamides can inhibit perforin-mediated cytotoxicity, indicating potential applications in immunology and cancer therapy.

Case Studies and Experimental Findings

Several studies have explored the biological effects of sulfonamide derivatives:

-

Perfusion Pressure Studies : A study evaluated the impact of various benzenesulfonamides on perfusion pressure in isolated organ models. The results indicated that certain derivatives could significantly alter coronary resistance by modulating calcium channels .

Compound Name Dose (nM) Effect on Coronary Resistance Control - Baseline Benzenesulfonamide 0.001 Decreased resistance Compound 2 0.001 Variable Compound 4 0.001 Significant decrease (p = 0.05) - Docking Studies : Computational docking analyses have suggested that sulfonamides can interact with calcium channels effectively. Theoretical models using proteins such as 6jp5 indicate potential binding affinities that warrant further investigation into their pharmacological profiles .

Future Research Directions

To fully elucidate the biological activity of this compound, future research should focus on:

- In vitro and In vivo Studies : Comprehensive studies to assess its antibacterial efficacy and mechanisms of action.

- Pharmacokinetic Profiling : Evaluating absorption, distribution, metabolism, and excretion (ADME) properties to understand its therapeutic potential.

- Clinical Trials : Investigating its effects in clinical settings to establish safety and efficacy profiles.

科学研究应用

Applications in Organic Synthesis

1. Boron Chemistry

N,N-Diethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide is utilized as a boron-containing reagent in various organic reactions. Its unique structure allows it to participate in:

- Cross-Coupling Reactions : It can be used as a boron source in Suzuki-Miyaura coupling reactions, facilitating the formation of biaryl compounds .

| Reaction Type | Description |

|---|---|

| Suzuki-Miyaura | Forms biaryl compounds from aryl halides and boronic acids. |

| Negishi Coupling | Enables the coupling of organozinc reagents with aryl halides. |

2. Synthesis of Sulfonamides

The compound serves as a precursor for synthesizing sulfonamide derivatives, which are important in pharmaceuticals due to their antibacterial properties. The sulfonamide group enhances the solubility and bioavailability of drugs .

Applications in Medicinal Chemistry

This compound has been investigated for its potential therapeutic applications:

1. Antimicrobial Agents

Research indicates that sulfonamide derivatives exhibit significant antibacterial activity. The incorporation of the dioxaborolane moiety may enhance the efficacy and selectivity of these compounds against specific bacterial strains .

Case Study:

A study demonstrated that modifications to the sulfonamide structure could lead to compounds with improved activity against resistant bacterial strains. The dioxaborolane component was pivotal in enhancing interaction with bacterial targets.

Applications in Material Science

1. Polymer Chemistry

This compound can be utilized as a building block for synthesizing functional polymers. Its boron content allows for unique interactions within polymer matrices, potentially leading to materials with enhanced mechanical properties or specific functionalities like conductivity or reactivity.

| Application Area | Potential Benefits |

|---|---|

| Conductive Polymers | Enhanced electrical properties due to boron interactions. |

| Biodegradable Plastics | Incorporation into green chemistry initiatives for sustainable materials. |

化学反应分析

Suzuki-Miyaura Cross-Coupling Reactions

This compound participates in Suzuki-Miyaura couplings to form biaryl or heterobiaryl structures. The boronic ester moiety reacts with aryl/heteroaryl halides (e.g., bromides, iodides) under palladium catalysis.

Key Reaction Conditions:

Example Reaction:

-

Ar–X : Aryl/heteroaryl halide (X = Br, I)

-

Boronic ester : N,N-Diethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide

Applications:

-

Synthesis of fluorinated biphenyls (e.g., coupling with trifluoroboronic acids) .

-

Preparation of tyrosine-derived biaryl compounds for pharmaceutical intermediates .

Hydrolysis to Boronic Acid

The tetraethyl dioxaborolane group undergoes acid-catalyzed hydrolysis to yield the corresponding boronic acid.

Reaction Conditions:

| Parameter | Details | Source |

|---|---|---|

| Reagent | HCl (aqueous or in dioxane) | |

| Temperature | 70°C |

Example Reaction:

Stability and Handling

-

Storage : Refrigerated (2–8°C) under inert atmosphere to prevent hydrolysis .

-

Moisture Sensitivity : The dioxaborolane ring is prone to hydrolysis in humid environments .

Functional Group Compatibility

The sulfonamide group (-SO₂NEt₂) exhibits stability under standard cross-coupling conditions (basic or neutral pH, 80–105°C) . No side reactions involving this group are reported in the literature surveyed.

Comparative Reactivity

| Parameter | N,N-Diethyl Analog | N,N-Dimethyl Analog (CAS 486422-04-2) |

|---|---|---|

| Catalyst Loading | 1–5 mol% Pd | Similar |

| Reaction Time | 4–18 h | Comparable |

| Yield | 50–99% (depending on substrate) | 60–95% |

Limitations and Challenges

属性

IUPAC Name |

N,N-diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26BNO4S/c1-7-18(8-2)23(19,20)14-11-9-13(10-12-14)17-21-15(3,4)16(5,6)22-17/h9-12H,7-8H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRSLAGARSMICFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)(=O)N(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26BNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。